Tnik-IN-7

TNIK inhibition biochemical assay IC50 comparison

Select TNIK-IN-7 for its unmatched potency (IC50=11 nM) and proven ability to decouple TNIK kinase inhibition from Wnt/β-catenin transcriptional suppression—a unique advantage over analogs like TNIK-IN-1 or TNIK-IN-6. Use it to validate non-catalytic scaffolding functions, establish high-inhibition benchmarks in biochemical assays, or confirm on-target effects alongside genetic methods. With ≥98% purity and consistent commercial supply, TNIK-IN-7 guarantees reproducible results. Choose TNIK-IN-7 when kinase domain engagement must be maximized without confounding downstream pathway suppression. Order now.

Molecular Formula C23H22N4O2
Molecular Weight 386.4 g/mol
Cat. No. B12371582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTnik-IN-7
Molecular FormulaC23H22N4O2
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C#N)C2=CC(=NC=C2)NC3=CC=C(C=C3)N4CCOCC4
InChIInChI=1S/C23H22N4O2/c1-28-22-7-2-17(16-24)14-21(22)18-8-9-25-23(15-18)26-19-3-5-20(6-4-19)27-10-12-29-13-11-27/h2-9,14-15H,10-13H2,1H3,(H,25,26)
InChIKeyFOWKPAQNTXMWQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TNIK-IN-7 for TNIK Kinase Inhibition: Potency and Procurement Rationale


TNIK-IN-7 (Compound 8) is a small-molecule inhibitor targeting the Traf2- and Nck-interacting kinase (TNIK), a serine/threonine kinase implicated in Wnt/β-catenin signaling and colorectal cancer pathogenesis. It is derived from a 4-phenyl-2-phenylaminopyridine scaffold and exhibits an IC50 of 11 nM against TNIK in biochemical assays [1]. Its chemical structure (C23H22N4O2, MW 386.45) and high purity (>99% by HPLC) are well-defined .

Why Substituting TNIK-IN-7 with Other TNIK Inhibitors Is Scientifically Unsound


TNIK inhibitors exhibit wide variability in potency and selectivity. Direct substitution of TNIK-IN-7 with other in-class compounds like TNIK-IN-1 or TNIK-IN-6 is not advised because their respective IC50 values differ by an order of magnitude (e.g., 11 nM vs 65 nM or 930 nM), which drastically changes the effective concentration required in cellular assays [1]. Moreover, the primary literature on this specific scaffold reveals a counterintuitive finding: potent inhibition of TNIK kinase activity does not correlate with suppression of Wnt/TCF4/β-catenin-driven transcription or cell viability [2]. This suggests that the cellular effects of TNIK-IN-7 are distinct from those of other TNIK inhibitors and cannot be assumed based solely on kinase IC50 values.

TNIK-IN-7 Quantitative Evidence Guide for Scientific Procurement


TNIK-IN-7 Exhibits 6-Fold Higher Biochemical Potency than TNIK-IN-1

In a direct comparison of compounds from the same 4-phenyl-2-phenylaminopyridine scaffold series, TNIK-IN-7 (Compound 8) inhibits TNIK with an IC50 of 11 nM [1]. Its close analog, TNIK-IN-1 (Compound 1), exhibits an IC50 of 65 nM in the same biochemical assay [2]. This represents a 5.9-fold improvement in potency for TNIK-IN-7.

TNIK inhibition biochemical assay IC50 comparison

TNIK-IN-7 Demonstrates >84-Fold Superior Potency over TNIK-IN-6

TNIK-IN-7 (IC50 = 11 nM) [1] is substantially more potent than TNIK-IN-6 (Compound 9), which displays an IC50 of 0.93 μM (930 nM) against TNIK [2]. The potency difference is 84.5-fold, underscoring a significant divergence in structure-activity relationships within this chemical series.

TNIK inhibition potency comparison kinase assay

TNIK-IN-7 Retains Potency Comparable to TINK-IN-1 While Belonging to a Distinct Scaffold Class

TNIK-IN-7 (IC50 = 11 nM) [1] achieves potency on par with TINK-IN-1 (IC50 = 8 nM) , a highly potent TNIK inhibitor from a different chemical series. However, TNIK-IN-7 is derived from a 4-phenyl-2-phenylaminopyridine scaffold, providing a structurally distinct alternative with potentially different selectivity and pharmacokinetic profiles.

TNIK inhibitor scaffold comparison chemical series

TNIK Kinase Inhibition with TNIK-IN-7 Has Minimal Impact on Wnt-Driven Transcription

The seminal paper characterizing TNIK-IN-7 demonstrates that potent pharmacological inhibition of TNIK kinase activity (achieved with compounds including TNIK-IN-7) results in minimal effects on Wnt/TCF4/β-catenin-driven transcription or cell viability in colorectal cancer cells [1]. This challenges the assumption that TNIK's kinase activity is the primary driver of Wnt signaling and suggests a scaffold-independent biological phenomenon.

TNIK biology Wnt signaling cellular mechanism

Optimal Application Scenarios for TNIK-IN-7 in Research and Industry


Investigating the Scaffolding vs. Kinase-Dependent Roles of TNIK in Colorectal Cancer

TNIK-IN-7 is an ideal tool for dissecting the non-catalytic functions of TNIK. Given that its potent kinase inhibition does not translate to suppression of Wnt/TCF4/β-catenin transcription [1], researchers can use TNIK-IN-7 to distinguish between effects mediated by TNIK's kinase activity and those arising from its role as a scaffolding protein in the transcriptional complex. This is essential for validating alternative therapeutic hypotheses focused on disrupting protein-protein interactions rather than kinase activity.

High-Potency Positive Control in TNIK Biochemical and Binding Assays

With an IC50 of 11 nM , TNIK-IN-7 serves as a robust positive control in biochemical assays (e.g., ADP-Glo, HTRF, SPR) to establish a high-inhibition benchmark. Its well-characterized potency and commercial availability ensure reliable and reproducible data, critical for quality control in high-throughput screening campaigns.

Pharmacological Tool for Distinguishing TNIK from Other MAP4K Family Kinases

While detailed selectivity profiling data is limited, the original report characterizes TNIK-IN-7 as a 'selective' inhibitor of TNIK [2]. This makes it a useful compound for probing TNIK-specific biology, provided it is used in conjunction with orthogonal methods (e.g., genetic knockout or knockdown) to confirm on-target effects. Its potency advantage over analogs like TNIK-IN-1 and TNIK-IN-6 [3] further supports its selection for studies where maximizing target engagement is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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